molecular formula C12H22INO2 B1600188 Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate CAS No. 89151-46-2

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B1600188
CAS No.: 89151-46-2
M. Wt: 339.21 g/mol
InChI Key: IONMNRHLZXJDJX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22INO2 and a molecular weight of 339.22 g/mol . It is an organic iodide and a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The preparation of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate typically involves the introduction of the iodoethyl group onto a Boc-protected piperidine scaffold bearing a suitable leaving group precursor, such as a hydroxyethyl or bromoethyl substituent. The key synthetic steps include:

  • Starting from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate or similar derivatives.
  • Conversion of the hydroxyethyl group to the iodoethyl moiety via halogenation reactions.
  • Protection of the piperidine nitrogen with a tert-butyl carbamate group to afford the Boc-protected product.

Preparation Methods

Halogenation of Hydroxyethyl Precursors

A common route involves transforming the hydroxyethyl side chain into the iodoethyl group by halogenation using iodine reagents or iodide salts under appropriate conditions.

  • Starting Material: tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
  • Reagents: Iodination agents such as iodine with triphenylphosphine or direct substitution using sodium iodide in a polar aprotic solvent.
  • Solvents: Dimethylformamide (DMF) or acetonitrile (MeCN).
  • Conditions: Room temperature to mild heating (20–50°C), reaction times ranging from several hours to overnight.

This method leverages the nucleophilic substitution of the hydroxy group by iodide, often facilitated by activation of the hydroxyl group or conversion to a better leaving group (e.g., tosylate or mesylate) prior to iodide displacement.

Alternative Route: From Bromoethyl Precursors

Another approach is halogen exchange (Finkelstein reaction) starting from tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate:

  • Reagents: Sodium iodide (NaI) in acetone or DMF.
  • Mechanism: SN2 displacement of bromide by iodide.
  • Advantages: Typically high yields and mild conditions.

Representative Experimental Procedure (Literature-Based)

Step Reagents and Conditions Description
1. Formation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Reaction of 4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C Protects the piperidine nitrogen as Boc carbamate
2. Activation of hydroxyl group Conversion of hydroxy group to tosylate or mesylate using tosyl chloride or mesyl chloride in pyridine or triethylamine at 0–5°C Converts poor leaving group to a good leaving group
3. Iodide substitution Treatment with sodium iodide in DMF at room temperature to 50°C for 12–24 h SN2 displacement of tosylate/mesylate by iodide to yield this compound

Reaction Optimization and Scale-Up

  • Temperature Control: Lower temperatures (0–5°C) during activation steps minimize side reactions and improve selectivity.
  • Solvent Choice: Polar aprotic solvents such as DMF enhance nucleophilicity of iodide and solubility of reactants.
  • Reaction Time: Extended reaction times (up to 24 h) ensure complete conversion.
  • Purification: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is employed for product isolation.

Analytical Characterization

  • NMR Spectroscopy:
    • ^1H NMR confirms the presence of the tert-butyl group (~1.4 ppm, singlet) and the methylene protons adjacent to iodine (downfield shifted due to electronegativity).
    • ^13C NMR shows characteristic signals for Boc carbonyl (~154 ppm) and the iodoethyl carbons.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight confirms incorporation of iodine.
  • Purity Assessment: HPLC or TLC monitoring ensures product purity >95%.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting material tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Commercially available or synthesized
Hydroxyl activation reagent Tosyl chloride or mesyl chloride 1.1 equiv, low temperature (0–5°C)
Base Triethylamine or pyridine 1.5 equiv
Iodide source Sodium iodide (NaI) 1.5–2 equiv
Solvent DMF or acetone Polar aprotic for substitution
Reaction temperature Room temperature to 50°C Controlled to avoid side reactions
Reaction time 12–24 hours Monitored by TLC or HPLC
Purification Silica gel chromatography Gradient elution (hexane/ethyl acetate)
Yield Typically 70–85% Depends on scale and conditions

Research Findings and Patents

  • A patent (WO2014200786A1) describes the preparation of Boc-protected piperidine derivatives with various side chains, emphasizing controlled reaction conditions for high purity and yield, consistent with the above methods.
  • Research articles demonstrate the use of tert-butyl 4-iodopiperidine-1-carboxylate in coupling reactions, confirming the availability of the iodide derivative through halogenation of hydroxy precursors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with different functional groups, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins by recruiting an E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The semi-flexible linker properties of this compound make it suitable for optimizing the three-dimensional orientation of PROTACs, which is crucial for effective ternary complex formation and enhancing drug-like properties .

Key Features:

  • Linker Properties: The compound serves as a semi-flexible linker in PROTAC development, influencing the spatial arrangement necessary for effective protein targeting.
  • Impact on Drug Design: Incorporating this compound into PROTACs can improve their efficacy by optimizing binding interactions with both the target protein and E3 ligase.

Synthesis of Bioactive Compounds

This compound is also utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the production of derivatives with enhanced biological activity. For instance, it can be used in reactions that introduce different functional groups, which can alter pharmacokinetic properties or increase potency against specific biological targets .

Synthetic Applications:

  • Reactions: It can undergo nucleophilic substitution reactions to introduce diverse substituents.
  • Derivatives: The synthesis of derivatives from this compound has been explored for potential anti-cancer and anti-inflammatory activities.

Therapeutic Potential

Research indicates that compounds derived from this compound may exhibit therapeutic potential against various diseases. For example, studies have shown that similar piperidine-based compounds can inhibit specific enzymes implicated in cancer progression and other pathologies .

Case Studies:

  • Inhibitory Activity: Some derivatives have demonstrated inhibitory effects on enzymes like PDHK (pyruvate dehydrogenase kinase), which is involved in metabolic regulation and cancer cell metabolism.
  • Animal Models: In vitro and in vivo studies have been conducted to assess the efficacy of these compounds in treating conditions such as autoimmune disorders and certain types of cancer .

Comparative Data Table

Application AreaDescriptionExamples/Case Studies
Targeted Protein DegradationUsed as a linker in PROTACs for targeted protein degradationEnhanced binding efficiency in PROTACs
Synthesis of Bioactive CompoundsIntermediate for synthesizing derivatives with potential therapeutic effectsAnti-cancer and anti-inflammatory agents
Therapeutic PotentialInhibitory effects on disease-related enzymesPDHK inhibitors in cancer treatment

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive and can participate in substitution reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution and oxidation, sets it apart from other piperidine derivatives .

Biological Activity

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C12H22INO2
  • Molecular Weight : 319.22 g/mol

The presence of the iodine atom in its structure suggests potential for reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, it can be synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate through iodination reactions. The yield and purity of the compound are critical for ensuring its biological activity.

StepReagentYield (%)Conditions
1Tert-butyl 4-hydroxypiperidine-1-carboxylate + Iodine49.9%Room Temperature
2Purification via chromatography>90%Standard purification methods

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor in different biological pathways. Its piperidine structure is known to confer interactions with various receptors and enzymes.

  • Antimycobacterial Activity : Recent studies have highlighted its potential as an inhibitor against Mycobacterium tuberculosis. The compound was evaluated for its ability to inhibit the enzyme MenA, crucial in the menaquinone biosynthetic pathway, which is vital for the survival of Mtb under hypoxic conditions. The IC50 values reported were between 13–22 μM, indicating moderate potency against this pathogen .
  • Cancer Therapeutics : Tert-butyl 4-(2-iodoethyl)piperidine derivatives have shown promise in cancer therapy. For instance, compounds derived from this structure demonstrated cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .

Study on Antimycobacterial Activity

A recent study focused on the synthesis and evaluation of piperidine derivatives, including this compound, against Mycobacterium tuberculosis. The study reported significant inhibition of bacterial growth at concentrations that were non-toxic to mammalian cells.

CompoundIC50 (μM)GIC50 (μM)
This compound13 ± 28 ± 1

These results suggest that this compound could be a valuable lead in developing new antitubercular agents .

Study on Cancer Cell Lines

In another significant case study, researchers evaluated the cytotoxicity of various piperidine derivatives on cancer cell lines. This compound exhibited enhanced apoptosis induction compared to control drugs, indicating its potential as an anticancer agent.

Cell LineCompound Concentration (μM)% Cell Viability
FaDu1045
2030

This data underscores the therapeutic potential of this compound in oncology .

Q & A

Q. [Basic] What are the recommended synthetic routes for tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, and how can intermediate formation be monitored?

Answer:
The synthesis typically involves:

Alkylation: React 4-piperidone derivatives with 1,2-diiodoethane under basic conditions (e.g., NaH in THF at 0–5°C) to introduce the 2-iodoethyl group.

Boc Protection: Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
Monitor intermediates via TLC (hexanes:EtOAc 3:7, Rf ~0.3) and confirm using FTIR-ATR (Boc carbonyl stretch at ~1685 cm⁻¹ and C-I stretch at ~485 cm⁻¹). Purify via column chromatography (silica gel, gradient elution) .

Q. [Advanced] How can researchers resolve contradictions between theoretical and observed NMR chemical shifts for the iodoethyl moiety?

Answer:
Discrepancies may arise from solvent polarity or conformational flexibility. Use:

  • Variable-Temperature NMR (VT-NMR): Analyze δ 3.1–3.3 ppm (CH₂I) between -50°C and +50°C to assess rotational barriers.
  • DFT Calculations: Compare experimental shifts with B3LYP/6-311+G(d,p)-derived values (solvent: CDCl₃, implicit PCM model).
  • 2D NMR: HSQC and HMBC correlations confirm coupling networks (e.g., cross-peaks between CH₂I protons and adjacent piperidine carbons) .

Q. [Basic] What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Technique Key Parameters/Results Reference
GC-MS (EI) Molecular ion at m/z 383 [M⁺], fragments at m/z 57 (t-Bu), 184 (piperidine-I fragment)
HPLC-TOF Mass accuracy ≤1.34 ppm error, retention time locked to internal standards
FTIR-ATR Peaks at 1685 cm⁻¹ (C=O), 485 cm⁻¹ (C-I)
Elemental Analysis ≤0.3% deviation from theoretical C/H/N values

Q. [Advanced] Design a protocol to assess the compound’s stability under various pH conditions.

Answer:

Buffer Preparation: pH 1.2 (HCl/KCl), 4.5 (acetate), 7.4 (phosphate), 9.0 (borate).

Incubation: Dissolve compound (1 mg/mL) in buffers, incubate at 37°C. Withdraw aliquots at 0, 6, 12, 24, 48 hrs.

Analysis:

  • UPLC-PDA (254 nm, C18 column) to quantify degradation.
  • LC-MS/MS (ESI+) to identify products (e.g., Boc cleavage at pH <2).
  • Ion Chromatography for iodide detection (LOD: 0.1 ppm).
    Stability Criteria: ≤5% degradation at 24 hrs in biologically relevant pH (e.g., 7.4) .

Q. [Basic] What personal protective equipment (PPE) is required when handling this compound?

Answer:

  • Respiratory: NIOSH-certified P95 respirator for powder handling .
  • Eye/Face: Full-face shield and chemical goggles during reactions .
  • Gloves: Nitrile (8-mil thickness) for solvent resistance .
  • Lab Coat: Chemical-resistant apron for splash protection.
  • Ventilation: Conduct reactions in a fume hood (≥100 fpm face velocity) .

Q. [Advanced] How can coupling reactions using this compound minimize β-hydride elimination?

Answer:

  • Catalyst: PdCl₂(dppf) (0.1 mol%) in degassed DMF .
  • Temperature: Maintain ≤40°C to suppress elimination pathways.
  • Additives: 2,6-Lutidine (3 eq) as a proton sponge.
  • Monitoring: Track C-I bond vibration at 220 cm⁻¹ via in situ Raman spectroscopy.
    Yield optimization: Microwave-assisted synthesis (50W, 80°C, 20 min) .

Q. [Basic] What storage conditions prevent decomposition?

Answer:

  • Temperature: -20°C in amber glass vials under argon .
  • Desiccant: 3Å molecular sieves to adsorb moisture.
  • Incompatibilities: Avoid strong oxidizers (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and protic solvents .
  • QC Checks: Monthly TLC (hexanes:EtOAc 4:1) to detect iodide formation .

Q. [Advanced] What computational methods predict biological activity of derivatives?

Answer:

Molecular Docking: Use AutoDock Vina with MMFF94 charges against kinase targets (e.g., EGFR).

ADMET Prediction: SwissADME to flag high molecular weight (>500 Da) due to iodine.

3D-QSAR: CoMFA/CoMSIA models on analog libraries to correlate substituent effects with activity.

Validation: In vitro assays (e.g., IC₅₀ against VEGFR-2) .

Properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMNRHLZXJDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433567
Record name Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-46-2
Record name Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combined 4-(2-hydroxyeth-1-yl)-1-tert-butoxylcarbonylpiperidine (37.4 g, 0.16 mol, from Step B), triphenylphosphine (55 g, 0.21 mol) and imidazole (14 g, 0.21 mol) in 800 mL of 33% acetonitrile in ether. Cooled to 0° C. and added iodine (56 g, 0.22 mol) portionwise. The iodine is de-colored until the endpoint of the reaction. Diluted with 1 L of ether. Washed organic layer with 2×500 mL each of sat'd. aq. Na2S2O3, sat. aq. CuSO4 and brine. Dried over magnesium sulfate, filtered and concentrated. Triphenylphosphine oxide precipitates. Added ether and filtered the slurry through a plug of silica gel. Purified a portion of the crude material by flash chromatography (5% ethyl acetate in hexane eluent) to afford the title compound.
Quantity
37.4 g
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Synthesis routes and methods II

Procedure details

2-11 (10.42 g, 0.048 mol) was dissolved in 400 ml benzene, imidazole (4.66 g, 0.068 mol), triphenylphosphine (15.24 g, 0.05 mol) and iodine (0.048 mol) were added at room temperature. After 6 hours the reaction mixture was filtered and the filtrate was evaporated to give a dark residue. This was purified by flash chromatography on silica gel eluting with 10% EtOAc-hexanes to give 2-12 as a yellow oil.
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10.42 g
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400 mL
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15.24 g
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Synthesis routes and methods III

Procedure details

To N-Boc-4-piperidine-ethanol (5.00 g, 21.8 mmol) in THF (100 mL) was added triphenylphosphine (6.29 g, 24.0 mmol), imidazole (1.64 g, 24.1 mmol) and iodine (6.09 g, 24.0 mmol). The reaction was stirred at rt for 2 h. The mixture was filtered through Celite® purified by flash chromatography to provide the title compound of step A (6.31 g, 18.6 mmol, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.07 (dq, J=12.2, 4.3 Hz, 2H), 1.42 (s, 9H), 1.49-1.58 (m, 1H), 1.62 (d, J=13.2 Hz, 2H), 1.75 (q, J=7.1 Hz, 2H), 2.67 (td, J=12.9, 2.5 Hz, 2H), 3.18 (t, J=7.1 Hz, 2H), 4.06 (d, J=13.0 Hz, 2H).
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5 g
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reactant
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6.29 g
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reactant
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1.64 g
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reactant
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6.09 g
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reactant
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100 mL
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Yield
85%

Synthesis routes and methods IV

Procedure details

To a mixture of 2-piperidin-4-ylethanol (10 g, 77 mmol) and dichloromethane (190 mL) at 0° C. was added di-(tert-butyl)dicarbonate (17.7 g, 81.3 mmol). The reaction was warmed to ambient temperature and stirred 4 hours. The reaction was washed with water, 10% aqueous potassium hydrosulfate, and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated to 20 g of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a clear oil. This clear oil was dissolved in dichloromethane (90 mL) and added dropwise over 20 minutes at 0° C. to a suspension of triphenylphosphine (20 g, 77 mmol), imidazole (5.3 g, 77 mmol), iodine (22 g, 85 mmol), and dichloromethane (300 mL). The reaction was stirred 5 hours at ambient temperature. The reaction was filtered and the filtrate was quenched with sodium bisulfite and diluted with water. The layers were separated. The aqueous layer was extracted with additional dichloromethane. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to a brown oil. This oil was purified by chromatography (SiO2, 20% hexanes/ethyl acetate) to obtain 22 g of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate as a colorless oil.
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10 g
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190 mL
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20 g
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5.3 g
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22 g
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300 mL
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Synthesis routes and methods V

Procedure details

To a solution of 6.6 g (25 mmol) of triphenylphosphine in 125 mL of CH2Cl2 was added 1.7 g (25 mmol) of imidazole followed by 6.3 g (25 mmol) of iodine, and the mixture was stirred at rt for 30 min, after which 2.0 g (8.32 mmol) of 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine (from EXAMPLE 113, Step A) was added in CH2Cl2 and the mixture was stirred overnight at rt . The mixture was diluted with H2O, the phases were separated, and the organic phase washed with sat'd NaCl and 0.25 M Na2SO3 solution. The aqueous phase was then extracted 3× with CH2Cl2, and the combined organic layers were dried over Na2SO4, filtered and the filtrate concentrated to provide a white solid. The solid was taken up in hexane, filtered and washed with hexane. The filtrate was concentrated. Flash chomatography on 100 g of silica gel using 17:3 v/v hexanes/EtOAc as the eluant afforded 2.8 g (96%) of the title compound: 1H NMR (500 MHz) δ 1.11 (dq, J=4.4, 8.2, 2H), 1.46 (s, 2H), 1.55-1.63 (m, 1H). 1.66 (d, J=12.6, 2H), 1.78 (q, J=7.1, 2H), 2.65-2.75 (2H), 5.22 (2H), 3.22 (t, J=7.1, 2H), 4.1 14.15 (5H).
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6.6 g
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reactant
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1.7 g
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reactant
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125 mL
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6.3 g
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2 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

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